N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Similar compounds that combine thiazole and sulfonamide groups have been investigated for their antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Similar compounds have been shown to display faster killing-kinetics towards bacterial cells and create pores in the bacterial cell membranes .
Result of Action
Similar compounds have shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It’s worth noting that the antibacterial activity of similar compounds has been investigated in isolation and in complex with the cell-penetrating peptide octaarginine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with a suitable thiazole derivative in the presence of a Lewis acid catalyst.
Attachment of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction, where the thiazole derivative is treated with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted thiazole derivatives.
Scientific Research Applications
N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide is unique due to its specific combination of functional groups (p-tolyl and tosyl) and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-14-3-7-16(8-4-14)18-13-26-20(21-18)22-19(23)11-12-27(24,25)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOUHYGNSAQLIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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